(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.
Introduction of the thiophene moiety: Finally, the piperazinyl derivative is coupled with a thiophene-containing reagent, such as thiophene-2-carboxylic acid chloride, under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly for neurological and inflammatory disorders.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Corrosion Inhibitors: It can be applied as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The thiophene moiety can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.
Uniqueness:
Electronic Properties: The thiophene moiety in (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone provides unique electronic properties, making it more suitable for applications in organic electronics.
Biological Activity: The specific combination of benzo[d]thiazole, piperazine, and thiophene moieties may result in enhanced biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-12-10-14-16(11-13(12)2)24-18(19-14)21-7-5-20(6-8-21)17(22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOATQJBZVBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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